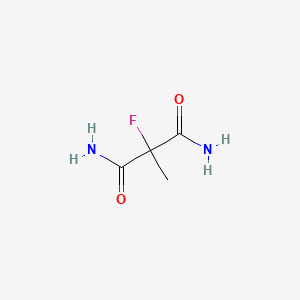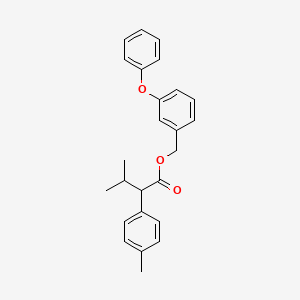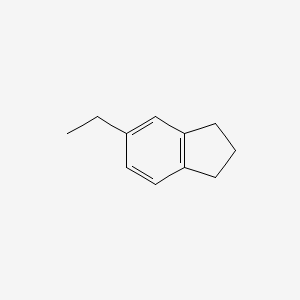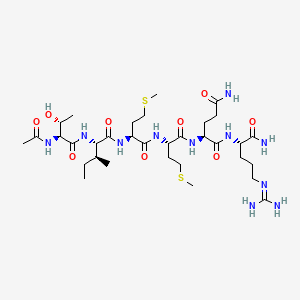
Ac-ThrIleMetMetGlnArg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-ThrIleMetMetGlnArg-NH2 is a synthetic peptide with a specific sequence of amino acids: acetylated threonine, isoleucine, methionine, methionine, glutamine, and arginine, ending with an amide group. This peptide is designed to mimic certain biological activities and is often used in research to study protein interactions, signaling pathways, and therapeutic potentials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ThrIleMetMetGlnArg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid (arginine) to a resin.
Coupling Reactions: Each subsequent amino acid (glutamine, methionine, methionine, isoleucine, and threonine) is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Acetylation: The N-terminal threonine is acetylated using acetic anhydride.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines automate the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
化学反応の分析
Types of Reactions
Ac-ThrIleMetMetGlnArg-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
Ac-ThrIleMetMetGlnArg-NH2: has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Explores therapeutic potentials, such as antimicrobial activity, cancer treatment, and drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用機序
The mechanism of action of Ac-ThrIleMetMetGlnArg-NH2 depends on its specific application. Generally, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate signaling pathways, inhibit or activate enzymes, and alter cellular functions.
類似化合物との比較
Ac-ThrIleMetMetGlnArg-NH2: can be compared with other peptides like:
Ac-ThrIleMetMetGlnLys-NH2: Similar structure but with lysine instead of arginine, which may alter its charge and interaction properties.
Ac-ThrIleMetMetGlnArg-OH: Similar but without the C-terminal amide, affecting its stability and solubility.
Ac-ThrIleMetMetGlnArg-COOH: Similar but with a carboxyl group at the C-terminus, influencing its biological activity.
The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct biological and chemical properties.
特性
CAS番号 |
133569-12-7 |
|---|---|
分子式 |
C33H61N11O9S2 |
分子量 |
820.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H61N11O9S2/c1-7-17(2)25(44-32(53)26(18(3)45)39-19(4)46)31(52)43-23(13-16-55-6)30(51)42-22(12-15-54-5)29(50)41-21(10-11-24(34)47)28(49)40-20(27(35)48)9-8-14-38-33(36)37/h17-18,20-23,25-26,45H,7-16H2,1-6H3,(H2,34,47)(H2,35,48)(H,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,36,37,38)/t17-,18+,20-,21-,22-,23-,25-,26-/m0/s1 |
InChIキー |
FKIPKGFMPNHGKB-OAIYDUGDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
正規SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


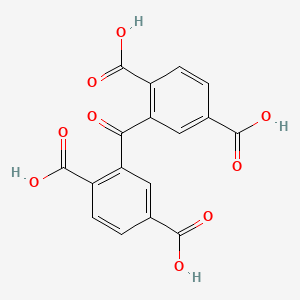
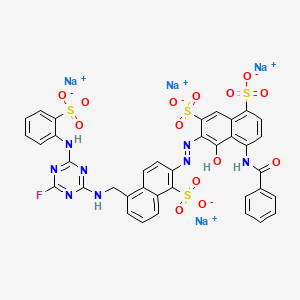
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)


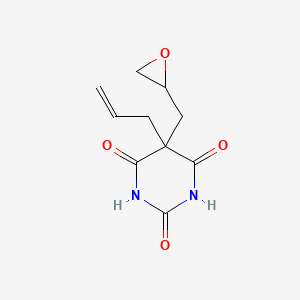
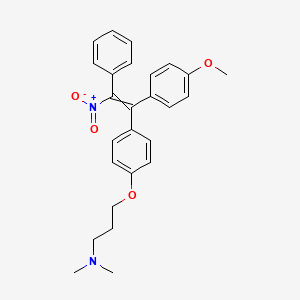
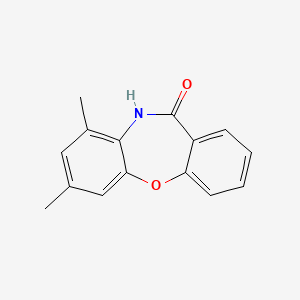
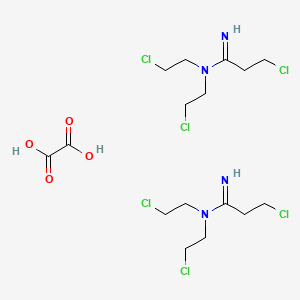
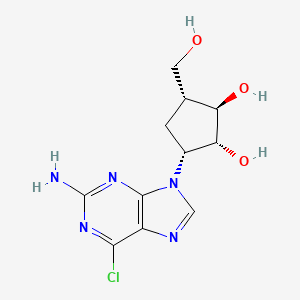
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
